![molecular formula C5H4N6 B11764657 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine](/img/structure/B11764657.png)
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine
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Overview
Description
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both imidazole and tetrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with hydrazine and nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-tetrazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has shown that several derivatives of 1,2,4,5-tetrazines exhibit potent anticancer properties. In a study conducted by the National Cancer Institute, specific tetrazine compounds were found to inhibit the growth of various cancer cell lines at low concentrations (10^-5 M), indicating their potential as anticancer agents . The mechanism of action is believed to involve interference with cellular processes critical for tumor growth.
Antimycobacterial Activity
The rise of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new therapeutic agents. Studies have reported that 3,6-disubstituted 1,2,4,5-tetrazines demonstrate significant antimycobacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.18 to 3.12 μg/ml . These compounds have shown promise as potential treatments for tuberculosis, particularly in the context of increasing antibiotic resistance.
Antiviral Properties
In addition to their anticancer and antimycobacterial activities, tetrazine derivatives have been evaluated for antiviral effects. Compounds containing the imidazole moiety have been reported to exhibit antiviral activity against several viruses, suggesting their utility in developing antiviral therapies . This broad spectrum of activity positions them as candidates for further investigation in virology.
Case Study 1: Anticancer Efficacy
A recent study highlighted the synthesis and evaluation of various 1,2,4,5-tetrazine derivatives against cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. These findings underscore the potential of tetrazine derivatives as novel anticancer agents .
Case Study 2: Tuberculosis Treatment
In a focused study on antimycobacterial activity, researchers synthesized a series of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazines and tested them against Mycobacterium tuberculosis. The most promising derivatives showed significant inhibition at low concentrations and were further evaluated for toxicity and pharmacokinetics in vivo . This research is pivotal in addressing the global health challenge posed by tuberculosis.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of gene expression, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Tetrazine: A six-membered ring containing four nitrogen atoms.
1,2,4-Triazine: A heterocyclic compound with a six-membered ring containing three nitrogen atoms.
Uniqueness
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is unique due to the combination of imidazole and tetrazine rings in a single molecule. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to imidazole and tetrazine alone, this compound offers enhanced reactivity and potential for forming diverse chemical derivatives .
Biological Activity
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C5H4N6 |
Molecular Weight | 148.13 g/mol |
IUPAC Name | This compound |
InChI Key | HMAPVZUIRLIOLU-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to either inhibition or activation of their biological functions. This interaction may modulate signal transduction pathways and alter gene expression or disrupt cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Studies: The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Preliminary studies suggest that it may also inhibit the growth of certain fungal pathogens.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies: The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was tested on glioma cell lines and showed varying degrees of growth inhibition .
- Mechanistic Insights: It appears to exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact effectively with DNA and other cellular targets involved in cancer progression .
Study 1: Anticancer Efficacy
In a study examining the effects of imidazole derivatives on cancer cells, researchers found that compounds similar to this compound exhibited significant antiproliferative activity against human cancer cell lines including HeLa (cervical), MCF-7 (breast), and LS180 (colon). The IC50 values indicated potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial efficacy of this compound against common pathogens. The compound was tested using disk diffusion methods and exhibited zones of inhibition comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C5H4N6 |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C5H4N6/c1-2-7-4(6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7) |
InChI Key |
HMAPVZUIRLIOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NN=CN=N2 |
Origin of Product |
United States |
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